molecular formula C11H13NO2 B15337094 6,7-Dimethoxy-3-methylindole

6,7-Dimethoxy-3-methylindole

Cat. No.: B15337094
M. Wt: 191.23 g/mol
InChI Key: ZDPZFOWIHNTEBY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-methylindole is a derivative of indole, a heterocyclic aromatic organic compound Indoles are significant in natural products and pharmaceuticals due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-methylindole typically involves the following steps:

  • Starting Material: The synthesis often begins with tryptophan or other indole derivatives.

  • Methylation: The indole ring undergoes methylation at the 6 and 7 positions using reagents like dimethyl sulfate or methyl iodide.

  • Methylation of the Methyl Group: The methyl group at the 3 position is introduced using methylating agents such as iodomethane.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-3-methylindole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.

  • Reduction: Reduction reactions can reduce the indole ring, leading to the formation of different reduced derivatives.

  • Substitution: Substitution reactions at the indole ring can introduce various functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Oxindole derivatives.

  • Reduction Products: Reduced indole derivatives.

  • Substitution Products: Indole derivatives with various functional groups.

Scientific Research Applications

6,7-Dimethoxy-3-methylindole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-3-methylindole exerts its effects involves interaction with molecular targets and pathways. The specific targets and pathways depend on the biological context, but common mechanisms include binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

  • 4,6-Dimethoxy-3-methylindole

  • 5-Methoxyindole-3-carboxaldehyde

  • 3-(Aminomethyl)-1-methylindole

  • 2-Pyrrolidin-2-yl-1H-indole

  • 7-Azaindole

  • 6-Aminoindole

  • 5-Methyl-L-tryptophan

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6,7-dimethoxy-3-methyl-1H-indole

InChI

InChI=1S/C11H13NO2/c1-7-6-12-10-8(7)4-5-9(13-2)11(10)14-3/h4-6,12H,1-3H3

InChI Key

ZDPZFOWIHNTEBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC(=C2OC)OC

Origin of Product

United States

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